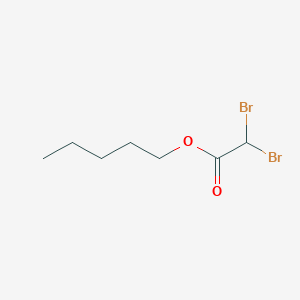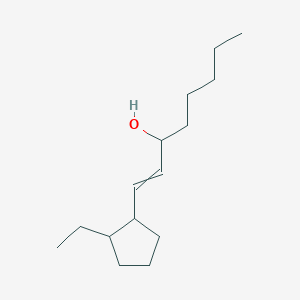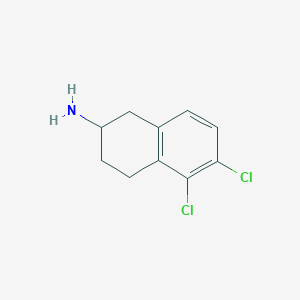![molecular formula C18H15ClN2O B14604133 3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine CAS No. 61075-32-9](/img/structure/B14604133.png)
3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an ether linkage to a naphthalene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylprop-1-en-1-yl naphthalene, is synthesized through a Friedel-Crafts alkylation reaction.
Ether Formation: The naphthalene derivative is then reacted with 3-chloro-6-hydroxypyridazine under basic conditions to form the ether linkage.
Chlorination: The final step involves the chlorination of the pyridazine ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazines.
科学的研究の応用
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group and the ether linkage play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler compound with a similar chloro group but lacking the pyridazine and naphthalene moieties.
2-Methyl-2-propenyl chloride: Another related compound with a similar alkyl chloride structure.
Uniqueness
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a naphthalene derivative, and a chloro substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
特性
CAS番号 |
61075-32-9 |
|---|---|
分子式 |
C18H15ClN2O |
分子量 |
310.8 g/mol |
IUPAC名 |
3-chloro-6-[1-(2-methylprop-1-enyl)naphthalen-2-yl]oxypyridazine |
InChI |
InChI=1S/C18H15ClN2O/c1-12(2)11-15-14-6-4-3-5-13(14)7-8-16(15)22-18-10-9-17(19)20-21-18/h3-11H,1-2H3 |
InChIキー |
MMXJLNRJMKVEGZ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=C(C=CC2=CC=CC=C21)OC3=NN=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
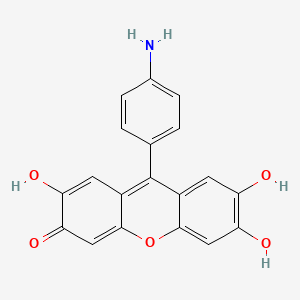
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)

![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
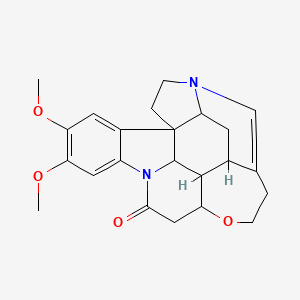
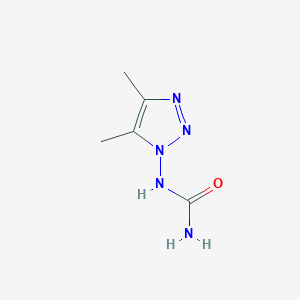

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)


